Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Description
Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a brominated pyrido[1,2-a]pyrimidine derivative featuring a methyl ester group at position 3 and a ketone at position 2. The methyl ester group likely influences solubility and metabolic stability compared to bulkier esters.
Properties
Molecular Formula |
C10H7BrN2O3 |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
methyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)7-4-12-8-3-2-6(11)5-13(8)9(7)14/h2-5H,1H3 |
InChI Key |
XCCTWZQBPHSZTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC(=CN2C1=O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the reaction of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions . The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters of methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with similar compounds:
*Note: The methyl ester derivative is hypothetical; data extrapolated from ethyl analogs. †Estimated logP using fragment-based methods.
Key Observations:
- Bromine vs. Methyl Substituents : The bromine atom in the target compound increases molecular weight and polarizability compared to the methyl-substituted analog (236.27 vs. 283.08 g/mol). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, making it a candidate for Suzuki-Miyaura coupling .
- Ethyl esters (e.g., 64405-35-2) exhibit a logP of 0.71, while methyl analogs are predicted to have higher hydrophilicity .
- Biological Relevance : Ethyl esters with trifluoromethyl or difluorophenyl substituents (e.g., 2a, 2c in ) demonstrate enhanced bioactivity, suggesting bromine’s role in modulating target binding or metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
